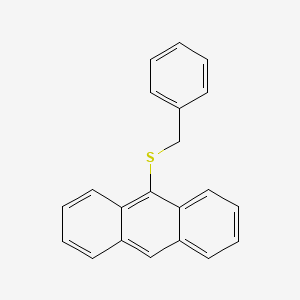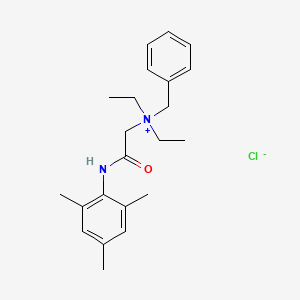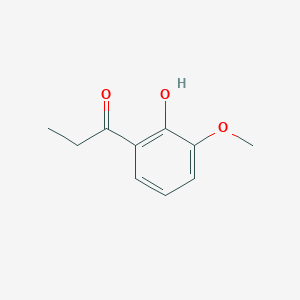![molecular formula C15H21N5O2 B14442825 N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine CAS No. 74838-84-9](/img/structure/B14442825.png)
N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a guanidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzylic position is particularly reactive, undergoing oxidation and reduction reactions . Electrophilic nitration and Friedel-Crafts acylation reactions are also common, introducing deactivating, meta-directing substituents on the aromatic ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for benzylic oxidation, reducing agents for benzylic reduction, and electrophiles for substitution reactions . Conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted aromatic compounds depending on the specific reaction conditions .
Applications De Recherche Scientifique
N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine has several applications in scientific research. It is used in organic chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is investigated for its potential pharmacological properties, including its effects on various molecular targets and pathways . The compound’s unique structure also makes it a valuable tool in the study of protein-ligand interactions and enzyme inhibition .
Mécanisme D'action
The mechanism of action of N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may also inhibit certain enzymes, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other guanidine derivatives and piperazine-based compounds. Examples are guanidine hydrochloride and N,N’-disubstituted guanidines .
Uniqueness: What sets N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine apart is its unique combination of a benzyl-substituted piperazine ring and a guanidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
74838-84-9 |
|---|---|
Formule moléculaire |
C15H21N5O2 |
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
2-[3-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C15H21N5O2/c16-15(17)18-8-4-7-11-13(21)20-12(14(22)19-11)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,19,22)(H,20,21)(H4,16,17,18)/t11-,12-/m0/s1 |
Clé InChI |
CAKBEMYCCHKGSU-RYUDHWBXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CCCN=C(N)N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




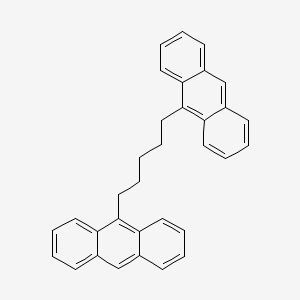
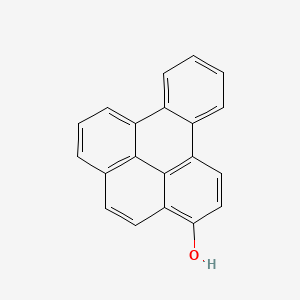
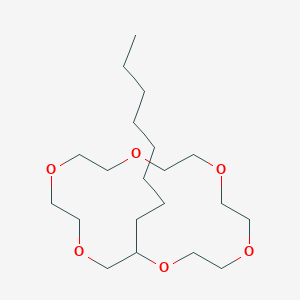

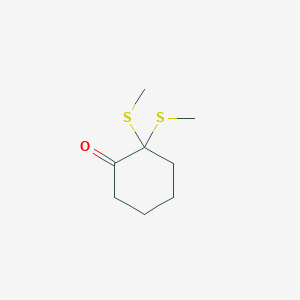
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
